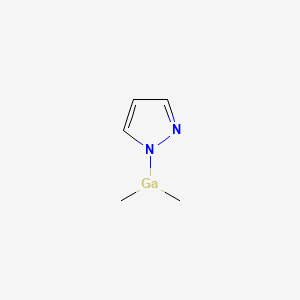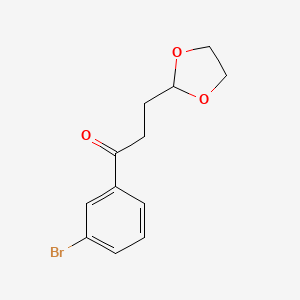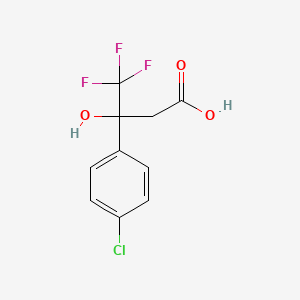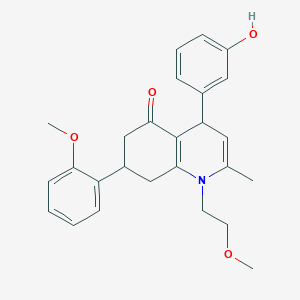
4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound with a unique structure that includes hydroxyphenyl, methoxyethyl, and methoxyphenyl groups
Preparation Methods
The synthesis of 4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multiple steps, including the formation of the quinoline core and the subsequent functionalization of the hydroxyphenyl and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Functionalization: The hydroxyphenyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production: Industrial methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution are commonly used.
Major Products: The major products formed from these reactions include quinones, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes such as kinases and phosphatases, modulating their activity.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
When compared to similar compounds, 4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one stands out due to its unique combination of functional groups and its potential applications. Similar compounds include:
Quinoline Derivatives: Compounds such as 2-methylquinoline and 4-hydroxyquinoline.
Phenyl Substituted Quinoline: Compounds like 4-phenylquinoline and 7-methoxyquinoline.
Tetrahydroquinoline Derivatives: Compounds such as 1,2,3,4-tetrahydroquinoline and 6-methoxy-1,2,3,4-tetrahydroquinoline.
Properties
Molecular Formula |
C26H29NO4 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C26H29NO4/c1-17-13-22(18-7-6-8-20(28)14-18)26-23(27(17)11-12-30-2)15-19(16-24(26)29)21-9-4-5-10-25(21)31-3/h4-10,13-14,19,22,28H,11-12,15-16H2,1-3H3 |
InChI Key |
BHOHSEFLOIUQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=C(N1CCOC)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


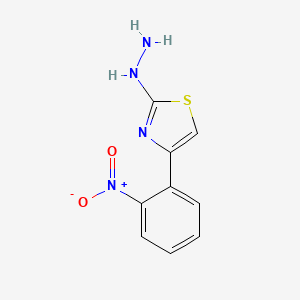
![3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769554.png)

![6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11769569.png)
![(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B11769572.png)
![3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide](/img/structure/B11769573.png)

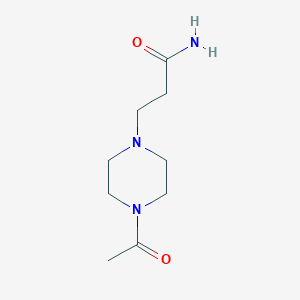
![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11769596.png)

![Methyl 2-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11769603.png)
